molecular formula C17H21NO3S B13395304 N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide

N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide

Cat. No.: B13395304
M. Wt: 319.4 g/mol
InChI Key: ZTVQXNICBNVQJO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide is a chemical compound with a complex structure that includes a hydroxy group, a methyl group, a phenyl group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-hydroxy-2-methyl-1-phenylpropan-1-one with 4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The phenyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and sulfonamide groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-13-9-11-15(12-10-13)22(20,21)18-16(17(2,3)19)14-7-5-4-6-8-14/h4-12,16,18-19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVQXNICBNVQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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